molecular formula C8H6ClF B1354863 2-Chloro-6-fluorostyrene CAS No. 196862-01-8

2-Chloro-6-fluorostyrene

Cat. No.: B1354863
CAS No.: 196862-01-8
M. Wt: 156.58 g/mol
InChI Key: QZJOXVRGPDLFBA-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorostyrene is an organic compound with the molecular formula C8H6ClF It is a derivative of styrene, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluorostyrene typically involves the halogenation of styrene derivatives. One common method is the chlorination and fluorination of styrene under controlled conditions. For instance, 2-Chloro-6-fluorobenzaldehyde can be synthesized by chlorinating 2-chloro-6-fluorotoluene under illumination, followed by further chemical reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorostyrene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.

    Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group on the aromatic ring with a nucleophile.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield 2-chloro-6-fluoro-4-bromostyrene.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorostyrene: Similar in structure but lacks the fluorine atom, resulting in different reactivity and properties.

    2-Fluorostyrene: Similar in structure but lacks the chlorine atom, affecting its chemical behavior.

    6-Chlorostyrene: The chlorine atom is at a different position, leading to variations in reactivity.

Uniqueness

2-Chloro-6-fluorostyrene is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This dual substitution enhances its reactivity in both electrophilic and nucleophilic aromatic substitution reactions, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-chloro-2-ethenyl-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJOXVRGPDLFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479215
Record name 2-chloro-6-fluorostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196862-01-8
Record name 2-chloro-6-fluorostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under an argon atmosphere, to a suspension (1.1 L) of methyltriphenylphosphonium bromide (90 g) in dry tetrahydrofuran was added a solution (264 mL) of 1 mol/L-potassium tert-butoxide in tetrahydrofuran with stirring under ice-cooling, and the mixture was stirred at the same temperature for 30 min. Then, a solution (165 mL) of 2-chloro-6-fluorobenzaldehyde (34.5 g) in tetrahydrofuran was added to the mixture, and the mixture was stirred for 30 min. The insoluble material was removed with celite, and the filtrate was concentrated under reduced pressure. Ethyl acetate was added to the residue and, after triturating, the crystals were collected by filtration and concentrated. The residue was purified by silica gel column chromatography (developing solvent: hexane) using NH-silica gel (manufactured by Fuji Silysia Chemical Ltd.) to give the title compound as a colorless oil (yield: 20.7 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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